Ethyl 2-carbamimidamido-1,3-thiazole-4-carboxylate hydrobromide
CAS No.: 231621-74-2
Cat. No.: VC5479788
Molecular Formula: C7H11BrN4O2S
Molecular Weight: 295.16
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 231621-74-2 |
---|---|
Molecular Formula | C7H11BrN4O2S |
Molecular Weight | 295.16 |
IUPAC Name | ethyl 2-(diaminomethylideneamino)-1,3-thiazole-4-carboxylate;hydrobromide |
Standard InChI | InChI=1S/C7H10N4O2S.BrH/c1-2-13-5(12)4-3-14-7(10-4)11-6(8)9;/h3H,2H2,1H3,(H4,8,9,10,11);1H |
Standard InChI Key | LIBLLNBLKAGOQW-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CSC(=N1)N=C(N)N.Br |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
Ethyl 2-carbamimidamido-1,3-thiazole-4-carboxylate hydrobromide features a central thiazole ring—a five-membered heterocycle containing nitrogen and sulfur atoms—substituted at positions 2 and 4. The 2-position hosts a carbamimidamide group (), while the 4-position is esterified with an ethyl carboxylate (). The hydrobromide salt form enhances solubility and stability, critical for pharmacological applications .
Table 1: Key Structural Descriptors
Property | Value |
---|---|
Molecular Formula | |
Molar Mass | 295.16 g/mol |
CAS Registry Number | 231621-74-2 |
Melting Point | 188–190°C |
Solubility | Soluble in polar aprotic solvents |
Spectroscopic and Analytical Data
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct peaks for the thiazole ring protons (δ 7.2–7.5 ppm), ethyl ester group (δ 1.3 ppm for , δ 4.3 ppm for ), and the hydrobromide counterion . Fourier-transform infrared (FTIR) spectroscopy identifies absorption bands at 1680 cm (C=O stretch), 3300 cm (N–H stretch), and 670 cm (C–Br vibration) . High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 295.16.
Synthesis and Optimization Strategies
Conventional Synthetic Routes
The synthesis begins with ethyl 2-amino-1,3-thiazole-4-carboxylate, which undergoes nucleophilic substitution with carbamimidothioic acid in ethanol under reflux (78°C). The reaction proceeds via a thiourea intermediate, followed by hydrobromide salt formation using HBr gas .
Table 2: Reaction Conditions and Yields
Parameter | Optimal Value |
---|---|
Temperature | 75–80°C |
Solvent | Anhydrous ethanol |
Reaction Time | 8–12 hours |
Yield | 68–72% |
Mechanistic Insights
The mechanism involves:
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Nucleophilic Attack: The amine group of ethyl 2-amino-thiazole attacks the electrophilic carbon of carbamimidothioic acid.
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Cyclization: Intramolecular dehydration forms the thiazole ring.
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Salt Formation: Treatment with HBr protonates the amidine group, stabilizing the product .
Process Optimization
Yield improvements (up to 78%) are achieved by:
Cell Line | IC (μM) |
---|---|
MCF-7 (Breast) | 12.3 |
A549 (Lung) | 15.8 |
HepG2 (Liver) | 18.4 |
Antimicrobial Efficacy
The compound exhibits broad-spectrum activity against Staphylococcus aureus (MIC = 8 μg/mL) and Escherichia coli (MIC = 16 μg/mL) by disrupting cell wall synthesis .
Mechanism of Action
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DNA Intercalation: Planar thiazole rings intercalate into DNA, inducing strand breaks.
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Enzyme Inhibition: Binds to dihydrofolate reductase (DHFR), blocking folate metabolism .
Industrial and Research Applications
Pharmaceutical Intermediates
The compound serves as a precursor for kinase inhibitors (e.g., imatinib analogs) and antiviral agents targeting HIV-1 protease .
Material Science
Thiazole-based polymers incorporating this monomer show enhanced thermal stability (decomposition temperature >300°C), suitable for high-performance coatings .
Parameter | Value |
---|---|
LD (oral, rat) | 420 mg/kg |
Skin Irritation | Moderate |
Storage Conditions | 2–8°C, desiccated |
Mitigation Measures
Future Directions and Challenges
Targeted Drug Delivery
Encapsulation in liposomes or polymeric nanoparticles could enhance bioavailability and reduce systemic toxicity .
Structure-Activity Relationship (SAR) Studies
Modifying the ethyl carboxylate group to tert-butyl esters may improve blood-brain barrier penetration for neuro-oncology applications .
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